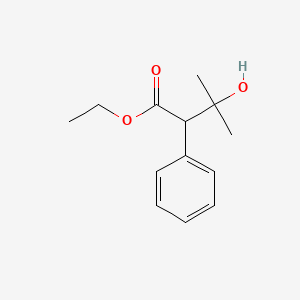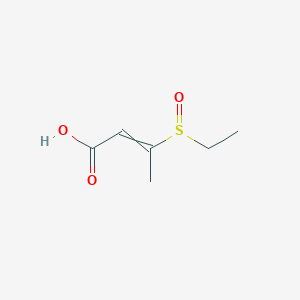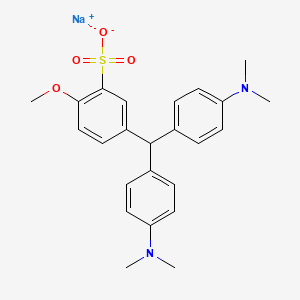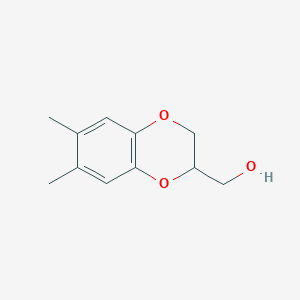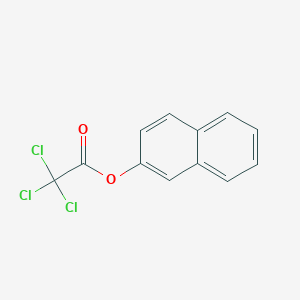
Trichloroacetic acid, 2-naphthyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloroacetic acid, 2-naphthyl ester is an organic compound with the molecular formula C12H7Cl3O2 It is an ester derivative of trichloroacetic acid and 2-naphthol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trichloroacetic acid, 2-naphthyl ester typically involves the esterification of trichloroacetic acid with 2-naphthol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Trichloroacetic acid, 2-naphthyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding trichloroacetic acid and 2-naphthol.
Substitution: The chlorine atoms in the trichloroacetic acid moiety can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
Hydrolysis: Trichloroacetic acid and 2-naphthol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Trichloroacetic acid, 2-naphthyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: It can be employed in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of trichloroacetic acid, 2-naphthyl ester involves its interaction with specific molecular targets. The ester bond can be hydrolyzed, releasing trichloroacetic acid and 2-naphthol, which can then interact with biological molecules. The trichloroacetic acid moiety can act as a protein precipitant, while 2-naphthol can participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trichloroacetic acid, phenyl ester
- Trichloroacetic acid, methyl ester
- Dichloroacetic acid, 2-naphthyl ester
Uniqueness
Trichloroacetic acid, 2-naphthyl ester is unique due to the presence of both the trichloroacetic acid and 2-naphthol moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H7Cl3O2 |
|---|---|
Poids moléculaire |
289.5 g/mol |
Nom IUPAC |
naphthalen-2-yl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C12H7Cl3O2/c13-12(14,15)11(16)17-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H |
Clé InChI |
CXHQPDVKRPVPJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



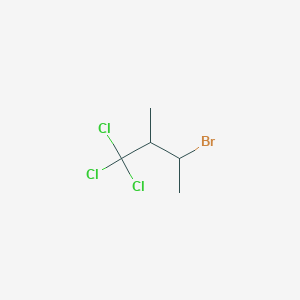
![(E,E)-N,N'-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine]](/img/structure/B14742444.png)



![N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine](/img/structure/B14742468.png)
![2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid](/img/structure/B14742470.png)
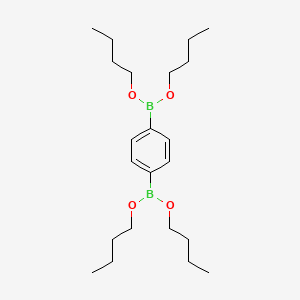
![2-[6-(1,3-Benzothiazol-2-ylsulfanyl)pyridazin-3-yl]sulfanyl-1,3-benzothiazole](/img/structure/B14742475.png)
